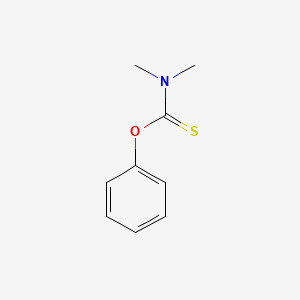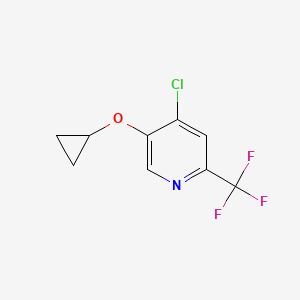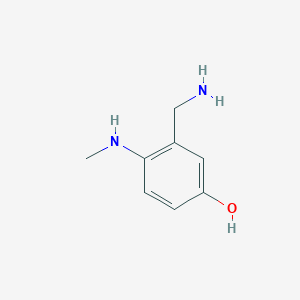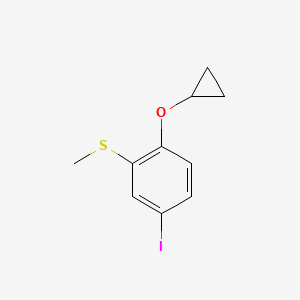
1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group, a nitro group, and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-cyclopropoxy-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the trifluoromethyl group.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, hydroxide ions, amines, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Its derivatives may have pharmaceutical applications, including as potential drug candidates for treating various diseases.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
1-Cyclopropoxy-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: This compound has a chlorine atom instead of a cyclopropoxy group, which affects its reactivity and chemical properties.
1-Nitro-3-(trifluoromethyl)benzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains two chlorine atoms, which can participate in different substitution reactions compared to the cyclopropoxy and nitro groups.
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C10H8F3NO3 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-5-6(14(15)16)1-4-9(8)17-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
VBGRNJXNQKNSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















